molecular formula C16H18ClN3O4S B5084805 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide

Cat. No.: B5084805
M. Wt: 383.9 g/mol
InChI Key: JSXUPBCNGMFGPS-UHFFFAOYSA-N
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Description

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide is a complex organic compound that features a chloropyridine moiety, a sulfamoyl group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide typically involves multiple steps, starting with the preparation of the chloropyridine derivative. This is followed by the introduction of the sulfamoyl group and the methoxybenzamide moiety. Common synthetic routes include:

    Chloropyridine Derivative Preparation: This step involves the chlorination of pyridine to obtain 5-chloropyridine.

    Methoxybenzamide Formation: The final step involves the coupling of the methoxybenzamide with the chloropyridine-sulfamoyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-hydroxy-N-propylbenzamide.

    Reduction: Formation of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxybenzamide moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-fluorobenzoic acid
  • 5-[(5-chloropyridin-2-yl)sulfamoyl]-2-hydroxybenzoic acid
  • 5-[(5-chloropyridin-2-yl)sulfamoyl]-N-cyclopentyl-2-methoxybenzamide

Uniqueness

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloropyridine and sulfamoyl groups also provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-[(5-chloropyridin-2-yl)sulfamoyl]-2-methoxy-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-3-8-18-16(21)13-9-12(5-6-14(13)24-2)25(22,23)20-15-7-4-11(17)10-19-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXUPBCNGMFGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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